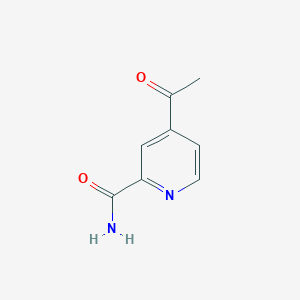

4-Acetylpicolinamide

Description

Structure

3D Structure

Properties

CAS No. |

135450-71-4 |

|---|---|

Molecular Formula |

C8H8N2O2 |

Molecular Weight |

164.16 g/mol |

IUPAC Name |

4-acetylpyridine-2-carboxamide |

InChI |

InChI=1S/C8H8N2O2/c1-5(11)6-2-3-10-7(4-6)8(9)12/h2-4H,1H3,(H2,9,12) |

InChI Key |

KTULWXKYCZHSMW-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC(=NC=C1)C(=O)N |

Canonical SMILES |

CC(=O)C1=CC(=NC=C1)C(=O)N |

Synonyms |

2-Pyridinecarboxamide, 4-acetyl- (9CI) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Acetylpicolinamide

This technical guide provides a comprehensive overview of a feasible synthetic pathway and reaction mechanism for the preparation of 4-acetylpicolinamide. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual diagrams to elucidate the core concepts.

Proposed Synthesis Pathway

The most plausible and direct route for the synthesis of this compound involves the use of a Grignard reagent, specifically methylmagnesium bromide, reacting with 4-cyanopicolinamide. This pathway is advantageous due to the high nucleophilicity of the Grignard reagent and the electrophilic nature of the nitrile carbon.

The overall reaction is as follows:

4-Cyanopicolinamide + Methylmagnesium Bromide → this compound

This reaction proceeds via a nucleophilic addition of the methyl group from the Grignard reagent to the carbon atom of the nitrile group, followed by hydrolysis to yield the final ketone product.

Reaction Mechanism

The reaction mechanism involves a two-step process:

-

Nucleophilic Addition: The highly polarized carbon-magnesium bond in methylmagnesium bromide results in a carbanionic character on the methyl group, making it a potent nucleophile. This nucleophilic methyl group attacks the electrophilic carbon atom of the nitrile in 4-cyanopicolinamide. The pi-bond of the nitrile is broken, and its electrons are transferred to the nitrogen atom, forming a nitrogen-magnesium bromide salt of the imine.

-

Hydrolysis: The intermediate imine salt is then hydrolyzed with an aqueous acid (e.g., HCl or H₂SO₄). The acid protonates the nitrogen atom, making it a better leaving group. Water then attacks the carbon atom of the C=N bond. A series of proton transfers and the elimination of ammonia lead to the formation of the ketone, this compound.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of this compound, based on standard procedures for Grignard reactions with nitriles.

Materials:

-

4-Cyanopicolinamide

-

Methylmagnesium bromide (3.0 M solution in diethyl ether or THF)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (e.g., 3 M aqueous solution)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser, and a nitrogen inlet is charged with 4-cyanopicolinamide (1.0 equivalent) and anhydrous THF. The mixture is stirred under a nitrogen atmosphere until the starting material is fully dissolved.

-

Grignard Addition: The solution is cooled to 0 °C in an ice bath. Methylmagnesium bromide (1.1 to 1.5 equivalents) is added dropwise via the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 5 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.

-

Quenching and Hydrolysis: The reaction mixture is cooled again to 0 °C and cautiously quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution or dilute hydrochloric acid. The mixture is then stirred vigorously for 1-2 hours to ensure complete hydrolysis of the intermediate imine.

-

Workup: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x volume). The combined organic extracts are washed with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system.

Quantitative Data Summary

The following table summarizes typical quantitative data for the proposed synthesis. Please note that these are estimated values and may vary depending on the specific reaction conditions and scale.

| Parameter | Value | Notes |

| Reactants | ||

| 4-Cyanopicolinamide | 1.0 equivalent | Starting material. |

| Methylmagnesium Bromide | 1.1 - 1.5 equivalents | Slight excess is used to ensure complete reaction. |

| Solvent | ||

| Anhydrous THF | 5 - 10 mL per mmol of starting material | Must be anhydrous to prevent quenching of the Grignard reagent. |

| Reaction Conditions | ||

| Temperature (Addition) | 0 °C | To control the exothermic reaction. |

| Temperature (Reaction) | Room Temperature | After the initial addition. |

| Reaction Time | 2 - 4 hours | Monitored by TLC or LC-MS. |

| Workup & Purification | ||

| Hydrolysis Agent | 3 M HCl (aq) | To hydrolyze the intermediate imine. |

| Purification Method | Column Chromatography/Recrystallization | To isolate the pure product. |

| Yield | ||

| Expected Yield | 60 - 80% | This is a typical range for this type of reaction. |

Concluding Remarks

The synthesis of this compound via the Grignard reaction of methylmagnesium bromide with 4-cyanopicolinamide represents a robust and efficient method for obtaining this target molecule. The provided technical guide offers a comprehensive framework for researchers to understand the underlying chemistry and to practically implement this synthesis in a laboratory setting. Careful control of reaction conditions, particularly the exclusion of moisture, is critical for achieving high yields and purity. The methodologies and data presented herein should serve as a valuable resource for the scientific community engaged in the synthesis of novel pyridine-based compounds for various applications, including drug discovery and development.

A Novel Approach to the Synthesis of 4-Acetylpicolinamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a novel and efficient synthetic methodology for the preparation of 4-Acetylpicolinamide, a compound of interest in medicinal chemistry and drug development. The core of this approach is a direct amidation of 4-acetylpicolinic acid, offering a streamlined and potentially high-yielding route to the target molecule. This document provides detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow.

Method 1: Direct Amidation of 4-Acetylpicolinic Acid

This proposed synthesis leverages the readily available starting material, 4-acetylpicolinic acid. The conversion to the corresponding amide can be achieved through several established coupling methods. Here, we detail a common and effective approach using a carbodiimide coupling agent.

Experimental Protocol: Synthesis of this compound via Carbodiimide Coupling

-

Reaction Setup: To a solution of 4-acetylpicolinic acid (1.0 eq) in an appropriate aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) (0.1-0.5 M), add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) and an activating agent like hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) (1.1 eq).

-

Activation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the activated ester.

-

Amination: Add a source of ammonia, such as a solution of ammonia in an organic solvent (e.g., 2 M ammonia in methanol) or ammonium chloride in the presence of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 eq).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (in the case of DCC). Dilute the filtrate with an organic solvent and wash sequentially with a mild acid (e.g., 1 M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Quantitative Data

| Parameter | Value |

| Starting Material | 4-Acetylpicolinic acid |

| Reagents | EDC (1.1 eq), HOBt (1.1 eq) |

| Ammonia (or NH4Cl/Base) (1.2 eq) | |

| Solvent | Dichloromethane (DCM) |

| Reaction Temperature | Room Temperature |

| Reaction Time | 2-6 hours |

| Typical Yield | 70-90% (estimated) |

Synthetic Workflow Diagram

Method 2: Hypothetical Novel Route - Direct Acylation of Picolinamide

A potentially more direct, though scientifically unexplored, route to this compound would be the direct acylation of picolinamide at the 4-position of the pyridine ring. This approach is challenging due to the electron-deficient nature of the pyridine ring in picolinamide, which is further deactivated by the amide group. Standard Friedel-Crafts acylation conditions are generally ineffective for such substrates.

However, advancements in C-H activation and directed metalation could offer a future pathway. A conceptual workflow for such a method is presented below as a direction for future research.

Conceptual Experimental Approach

-

Directed Metalation: A strong base, such as a lithium diisopropylamide (LDA), could be used to deprotonate the picolinamide ring. The directing effect of the amide group and the pyridine nitrogen would be crucial in achieving regioselectivity at the 4-position.

-

Acylation: The resulting lithiated intermediate could then be quenched with an acetylating agent, such as acetyl chloride or acetic anhydride, to introduce the acetyl group.

-

Optimization: Significant optimization of the base, solvent, temperature, and acylating agent would be required to achieve a viable yield and regioselectivity.

Conceptual Pathway Diagram

Conclusion

The direct amidation of 4-acetylpicolinic acid represents a robust and scalable method for the synthesis of this compound. The provided experimental protocol and data serve as a strong starting point for researchers in the field. While the direct acylation of picolinamide remains a conceptual challenge, it highlights an area for future innovation in pyridine functionalization. The methodologies and concepts presented in this guide are intended to facilitate the efficient synthesis of this compound and to inspire further research into novel synthetic strategies for this important class of compounds.

The Potent Anti-Cancer Promise of 4-Acetylpicolinamide Derivatives: A Technical Guide

For Immediate Release:

Shanghai, China – October 31, 2025 – Emerging research has identified 4-Acetylpicolinamide and its derivatives as a promising class of compounds with significant biological activity, particularly in the realm of oncology. This technical guide provides an in-depth analysis of their anti-tumor properties, detailing their mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to evaluate their efficacy. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Biological Activity: Potent Anti-Proliferative and Kinase Inhibition Properties

Derivatives of this compound have demonstrated potent cytotoxic effects against a broad spectrum of human cancer cell lines. The primary mechanism underlying this anti-cancer activity has been attributed to the inhibition of key enzymes involved in cell cycle regulation and angiogenesis, most notably Aurora B kinase and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).

Quantitative Analysis of Biological Activity

The anti-proliferative activity of various this compound derivatives has been quantified using IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population. The following tables summarize the in vitro cytotoxicity and kinase inhibitory activities of key derivatives.

Table 1: In Vitro Anti-Proliferative Activity of N-methylpicolinamide-4-thiol Derivatives against Human Cancer Cell Lines

| Compound | HepG2 (Liver) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | SW480 (Colon) IC50 (µM) | SPC-A1 (Lung) IC50 (µM) | A375 (Melanoma) IC50 (µM) |

| 6p | <10 | <10 | <10 | <10 | <10 |

| Sorafenib (Reference) | >10 | >10 | >10 | >10 | >10 |

Data sourced from studies on N-methylpicolinamide-4-thiol derivatives, which showed compound 6p to have significant cytotoxicity.[1]

Table 2: In Vitro Anti-Proliferative Activity of 4-(4-formamidophenylamino)-N-methylpicolinamide Derivatives

| Compound | HepG2 (Liver) IC50 (µM) | HCT116 (Colon) IC50 (µM) |

| 5q | Low micromolar | Low micromolar |

| Sorafenib (Reference) | Comparable to 5q | Comparable to 5q |

Compound 5q, from a series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives, demonstrated potent, dose-dependent anti-proliferative activities.[2]

Table 3: Kinase Inhibitory Activity of Lead Compounds

| Compound | Target Kinase | IC50 (nM) |

| 6p | Aurora-B | Data indicates selective inhibition |

| 7h | VEGFR-2 | 87 |

| 9a | VEGFR-2 | 27 |

| 9l | VEGFR-2 | 94 |

| Sorafenib (Reference) | VEGFR-2 | 180 |

Compound 6p was identified as a selective inhibitor of Aurora-B kinase.[1][3][4] Compounds 7h, 9a, and 9l showed potent inhibitory activity against VEGFR-2, surpassing the reference compound sorafenib.[5]

Signaling Pathways and Mechanisms of Action

The anti-tumor effects of this compound derivatives are mediated through the disruption of critical signaling pathways essential for cancer cell proliferation, survival, and angiogenesis.

As depicted in Figure 1, these derivatives exert their effects through a dual mechanism. By inhibiting VEGFR-2, they block the downstream signaling cascade that promotes angiogenesis, thereby cutting off the tumor's blood supply.[5] Simultaneously, inhibition of Aurora B kinase disrupts mitosis, leading to cell cycle arrest, primarily at the G2/M phase, and subsequent apoptosis (programmed cell death).[1][3]

Experimental Protocols

The following section details the methodologies for the key experiments cited in the evaluation of this compound derivatives.

Synthesis of this compound Derivatives

The synthesis of these compounds typically involves multi-step chemical reactions. A general workflow is outlined below.

The synthesis generally begins with commercially available starting materials like 2-picolinic acid. This is followed by a series of reactions, including treatment with thionyl chloride and methylamine to form a key intermediate. This intermediate is then reacted with various substituted aromatic or aliphatic groups through condensation or acylation to yield the final derivatives. Purification is typically achieved through column chromatography, and the structure of the final compounds is confirmed using spectroscopic methods such as NMR and mass spectrometry.

In Vitro Anti-Proliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Protocol:

-

Cell Seeding: Human cancer cell lines (e.g., HepG2, HCT116) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are then incubated to allow the formazan crystals to form.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

In Vitro Kinase Inhibition Assay

These assays are designed to measure the direct inhibitory effect of the compounds on specific kinases.

Protocol for Aurora B Kinase Assay:

-

Reaction Setup: The assay is typically performed in a multi-well plate format. Each well contains the active Aurora B kinase, a suitable substrate (e.g., histone H3), and ATP in a kinase buffer.

-

Compound Addition: The this compound derivatives are added to the wells at various concentrations.

-

Kinase Reaction: The reaction is initiated and allowed to proceed for a set time at a controlled temperature.

-

Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, including radiometric assays, fluorescence-based assays (e.g., Z'-LYTE), or luminescence-based assays (e.g., ADP-Glo).[4]

-

Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.

Protocol for VEGFR-2 Kinase Assay:

The protocol is similar to the Aurora B kinase assay but utilizes the VEGFR-2 enzyme and a specific substrate for this kinase. The detection methods and data analysis principles remain the same.

Conclusion and Future Directions

This compound and its derivatives represent a promising avenue for the development of novel anti-cancer therapeutics. Their potent and selective inhibition of key kinases involved in tumor progression, coupled with their broad-spectrum anti-proliferative activity, makes them attractive candidates for further preclinical and clinical investigation. Future research should focus on optimizing the structure-activity relationship to enhance potency and selectivity, as well as evaluating the in vivo efficacy and safety profiles of the most promising lead compounds. The detailed experimental protocols provided herein offer a foundation for researchers to build upon in the continued exploration of this valuable class of molecules.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

Navigating Early-Stage Drug Discovery: A Guide to Determining the Preliminary Pharmacokinetic Profile of Novel Compounds like 4-Acetylpicolinamide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The journey of a novel chemical entity from the laboratory to a potential therapeutic agent is a complex and data-driven process. A critical early step in this journey is the characterization of its pharmacokinetic profile, encompassing its Absorption, Distribution, Metabolism, and Excretion (ADME). This technical guide outlines the fundamental principles and experimental workflows for determining the preliminary pharmacokinetic profile of a compound, using the hypothetical case of "4-Acetylpicolinamide" as a framework. Due to the current lack of publicly available pharmacokinetic data for this compound, this document serves as a comprehensive roadmap for the studies that would be necessary to elucidate its ADME properties.

Introduction to Pharmacokinetics and ADME

Pharmacokinetics (PK) is the study of how an organism affects a drug. It is often summarized by the acronym ADME, which describes the four key processes a compound undergoes in the body. Understanding these processes is crucial for predicting a drug's efficacy and safety.[1][2]

-

Absorption: The process by which a drug enters the bloodstream.

-

Distribution: The reversible transfer of a drug from one location to another within the body.

-

Metabolism: The chemical conversion of drugs into more easily excreted compounds.

-

Excretion: The removal of the drug and its metabolites from the body.

A favorable ADME profile is a hallmark of a promising drug candidate, and early assessment can prevent costly late-stage failures in drug development.[2]

In Silico and In Vitro Approaches for Preliminary ADME Profiling

Prior to and during early preclinical development, a combination of computational (in silico) and laboratory-based (in vitro) methods are employed to predict and assess the ADME properties of a compound.

In Silico ADME Prediction

Computational models leverage large datasets of known compounds to predict the ADME properties of novel molecules based on their chemical structure.[3][4][5] These predictions are valuable for prioritizing compounds for synthesis and further testing.

Table 1: Commonly Predicted In Silico ADME Parameters

| Parameter | Description | Importance |

| Solubility | The ability of the compound to dissolve in a solvent. | Poor solubility can limit absorption. |

| Permeability (e.g., Caco-2) | The ability of the compound to pass through biological membranes. | Essential for oral absorption. |

| LogP/LogD | Measures of lipophilicity. | Influences absorption, distribution, and metabolism. |

| Plasma Protein Binding (PPB) | The extent to which a compound binds to proteins in the blood. | Only the unbound fraction is pharmacologically active. |

| CYP450 Inhibition/Metabolism | Prediction of interaction with major drug-metabolizing enzymes. | High potential for drug-drug interactions. |

| Blood-Brain Barrier (BBB) Penetration | The ability of a compound to cross into the central nervous system. | Critical for CNS-targeting drugs. |

In Vitro Experimental ADME Assays

In vitro assays provide the first experimental data on a compound's ADME properties. These assays are typically conducted in a high-throughput manner to screen multiple candidates.[1][2][6]

Table 2: Key In Vitro ADME Assays

| ADME Process | Assay | Experimental System | Key Parameters Measured |

| Absorption | Parallel Artificial Membrane Permeability Assay (PAMPA) | Artificial lipid membrane | Passive permeability |

| Caco-2 Permeability Assay | Human colon adenocarcinoma cell line | Apparent permeability (Papp), Efflux ratio | |

| Distribution | Plasma Protein Binding Assay | Equilibrium dialysis, ultracentrifugation | Fraction unbound (fu) |

| Metabolism | Metabolic Stability Assay | Liver microsomes, hepatocytes | Intrinsic clearance (CLint), Half-life (t1/2) |

| Cytochrome P450 (CYP) Inhibition Assay | Recombinant CYP enzymes, liver microsomes | IC50 | |

| Excretion | Transporter Interaction Assays | Membrane vesicles, transfected cell lines | Substrate/inhibitor potential for transporters like P-gp, BCRP |

Experimental Protocols: A General Framework

Detailed experimental protocols are essential for generating reliable and reproducible data. While specific protocols would be optimized for this compound, the following provides a general overview of common methodologies.

Metabolic Stability in Human Liver Microsomes

Objective: To determine the rate of metabolism of a test compound by cytochrome P450 enzymes in the liver.

Methodology:

-

Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer. The test compound is added to the microsomal suspension.

-

Incubation: The reaction is initiated by the addition of NADPH (a cofactor for CYP enzymes) and incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

-

Data Analysis: The percentage of the compound remaining at each time point is plotted against time, and the half-life (t1/2) and intrinsic clearance (CLint) are calculated.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability and potential for active transport of a test compound.

Methodology:

-

Cell Culture: Caco-2 cells are seeded on permeable filter supports and cultured for 21-25 days to form a differentiated monolayer with tight junctions.

-

Transport Experiment (Apical to Basolateral): The test compound is added to the apical (AP) side of the monolayer. Samples are taken from the basolateral (BL) side at various time points.

-

Transport Experiment (Basolateral to Apical): The test compound is added to the BL side, and samples are taken from the AP side to assess efflux.

-

Analysis: The concentration of the compound in the collected samples is determined by LC-MS/MS.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for determining the preliminary pharmacokinetic profile of a novel compound.

Conclusion

The determination of a preliminary pharmacokinetic profile is a cornerstone of modern drug discovery. While specific data for this compound is not yet available, the well-established methodologies of in silico prediction and in vitro ADME screening provide a clear path forward for its characterization. By systematically evaluating the absorption, distribution, metabolism, and excretion properties of novel compounds, researchers can make informed decisions, optimize lead candidates, and ultimately increase the probability of developing safe and effective medicines. This guide provides the foundational knowledge and workflows necessary for drug development professionals to embark on this critical phase of research.

References

Technical Guide: Solubility and Stability Assessment of 4-Acetylpicolinamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful development of a new chemical entity into a viable drug product hinges on a thorough understanding of its physicochemical properties. Among the most critical of these are solubility and stability. Solubility dictates the bioavailability of a compound and influences its formulation possibilities, while stability determines its shelf-life, storage requirements, and potential for degradation into inactive or harmful byproducts. This guide provides a comprehensive technical overview of the methodologies for assessing the solubility and stability of 4-Acetylpicolinamide, a novel pyridine carboxamide derivative.

While specific experimental data for this compound is not extensively available in public literature, this document outlines the standard, industry-accepted protocols and analytical methods that form the basis of a robust characterization. The methodologies are derived from established practices for similar small molecules and are compliant with the principles outlined in the International Council for Harmonisation (ICH) guidelines.

Physicochemical Properties of this compound (Inferred)

A preliminary assessment of this compound's properties can be inferred from the known characteristics of its core structures: picolinamide and 4-acetylpyridine. The presence of a polar amide group, a ketone, and the nitrogen atom in the pyridine ring suggests a degree of hydrophilicity.

Table 1: Inferred Physicochemical Properties of this compound

| Property | Inferred Value/Characteristic | Rationale |

| Molecular Formula | C₈H₈N₂O₂ | Based on chemical structure |

| Molecular Weight | 164.16 g/mol | Calculated from the molecular formula |

| Appearance | Likely a crystalline solid | Based on picolinamide and other substituted pyridines |

| Aqueous Solubility | Expected to be moderately soluble | The amide and acetyl groups are polar; however, the aromatic ring contributes to hydrophobicity. |

| LogP | Estimated to be low to moderate | The polar functional groups will likely result in a LogP value favoring some water solubility. |

| pKa | Expected to have a basic pKa | The pyridine ring nitrogen is basic. The exact value will be influenced by the electron-withdrawing effects of the acetyl and amide groups. |

Solubility Assessment

Determining the solubility of this compound in various media is crucial for predicting its in vivo dissolution and for developing suitable formulations. Both thermodynamic and kinetic solubility assays are recommended.

Experimental Protocol: Thermodynamic Solubility Assessment

This method determines the equilibrium solubility of the compound.

-

Preparation of Solutions: Prepare saturated solutions of this compound in various aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) and relevant organic solvents (e.g., DMSO, ethanol, methanol).

-

Equilibration: Add an excess amount of solid this compound to each solvent in sealed vials. Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Carefully collect an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any undissolved solid.

-

Quantification: Dilute the filtered supernatant with an appropriate solvent. Quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Reporting: Express the solubility in mg/mL and µg/mL.

Experimental Protocol: Kinetic Solubility Assessment

This high-throughput method is useful for early-stage discovery and measures the solubility of a compound upon precipitation from a DMSO stock solution.

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Serial Dilution: Add the DMSO stock solution to a 96-well plate containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) to allow for precipitation.

-

Analysis: Analyze the plate using a nephelometer or a plate reader that can measure turbidity to determine the concentration at which precipitation occurs.

-

Data Reporting: The kinetic solubility is the highest concentration at which the compound remains in solution.

Stability Assessment and Forced Degradation Studies

Stability testing is performed to understand how the quality of this compound changes over time under the influence of various environmental factors. Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.[1] These studies should aim for 5-20% degradation of the active pharmaceutical ingredient (API).[2]

General Protocol for Forced Degradation

-

Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in appropriate solvents.[2]

-

Stress Conditions: Expose the solutions to the stress conditions outlined below. Include a control sample stored under normal conditions.

-

Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Quenching: If necessary, neutralize the samples to stop the degradation reaction.

-

Analysis: Analyze the samples using a developed and validated stability-indicating HPLC method.

-

Mass Balance: Evaluate the mass balance to ensure that all degradation products are accounted for.

Specific Stress Conditions

Table 2: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Recommended Protocol | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl at 60°C for up to 48 hours. | Hydrolysis of the amide bond to form 4-acetylpicolinic acid and ammonia. |

| Base Hydrolysis | 0.1 M NaOH at 60°C for up to 48 hours. | Hydrolysis of the amide bond, potentially at a faster rate than acid hydrolysis. |

| Oxidative Degradation | 3% H₂O₂ at room temperature for up to 24 hours. | Oxidation of the pyridine ring to form N-oxides or other oxidative products. |

| Thermal Degradation | Solid drug substance and solution at 60-80°C for up to one week. | General decomposition, dependent on the melting point and intrinsic stability. |

| Photostability | Expose solid drug and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). | Photolytic cleavage or rearrangement reactions. |

Proposed Stability-Indicating Analytical Method

A stability-indicating analytical method (SIAM) must be able to separate, detect, and quantify the active ingredient, its degradation products, and any process-related impurities.[1] A reverse-phase HPLC method with UV detection is a suitable starting point for this compound.

HPLC Method Parameters (Starting Conditions)

Table 3: Proposed HPLC Method for Stability Analysis

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start with 95% A, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 260 nm (or determined by UV scan of the analyte) |

| Injection Volume | 10 µL |

Method Validation

The developed analytical method must be validated according to ICH Q2(R1) guidelines.[3][4][5] The validation should include the following parameters:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

-

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

This technical guide provides a comprehensive framework for the systematic assessment of the solubility and stability of this compound. By following these established experimental protocols and developing a robust, validated stability-indicating analytical method, researchers and drug development professionals can generate the critical data necessary to advance this compound through the development pipeline. The elucidation of its degradation pathways and intrinsic properties will inform formulation strategies, define appropriate storage conditions, and ultimately ensure the quality, safety, and efficacy of the final drug product.

References

- 1. Stability indicating assay | PPT [slideshare.net]

- 2. affinisep.com [affinisep.com]

- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

- 5. starodub.nl [starodub.nl]

Spectroscopic Characterization of 4-Acetylpicolinamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Acetylpicolinamide, a molecule of interest in pharmaceutical research. The following sections detail the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with standardized experimental protocols for data acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 500 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.7 | d | 1H | H6 (Pyridine) |

| ~8.2 | s | 1H | H3 (Pyridine) |

| ~7.8 | d | 1H | H5 (Pyridine) |

| ~7.5 (broad) | s | 1H | -CONH₂ (Amide) |

| ~5.8 (broad) | s | 1H | -CONH₂ (Amide) |

| ~2.7 | s | 3H | -COCH₃ (Acetyl) |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 125 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~197 | C=O (Acetyl) |

| ~165 | C=O (Amide) |

| ~152 | C2 (Pyridine) |

| ~148 | C6 (Pyridine) |

| ~145 | C4 (Pyridine) |

| ~125 | C5 (Pyridine) |

| ~121 | C3 (Pyridine) |

| ~27 | -CH₃ (Acetyl) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3150 | Medium | N-H stretch (Amide) |

| ~3050 | Weak | C-H stretch (Aromatic) |

| ~2950 | Weak | C-H stretch (Aliphatic) |

| ~1690 | Strong | C=O stretch (Acetyl Ketone) |

| ~1670 | Strong | C=O stretch (Amide I) |

| ~1600, ~1470 | Medium | C=C stretch (Pyridine ring) |

| ~1580 | Medium | N-H bend (Amide II) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 164 | High | [M]⁺ (Molecular Ion) |

| 149 | Medium | [M - CH₃]⁺ |

| 121 | High | [M - COCH₃]⁺ or [M - NH₂CO]⁺ followed by H rearrangement |

| 106 | Medium | [C₆H₄N₂O]⁺ |

| 78 | Medium | [C₅H₄N]⁺ (Pyridine radical cation) |

| 43 | High | [CH₃CO]⁺ (Acetyl cation) |

Experimental Protocols

The following are detailed, standardized protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy

Protocol for ¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup:

-

Use a 500 MHz (or higher) NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a 90° pulse with a relaxation delay of 5 seconds.

-

Collect a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0 to 220 ppm.

-

Use a 30-45° pulse with a relaxation delay of 2 seconds.

-

Collect a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shifts using the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.

-

Integrate the signals in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Protocol for Attenuated Total Reflectance (ATR) FT-IR Spectroscopy:

-

Sample Preparation: Place a small amount of solid this compound directly onto the ATR crystal.

-

Instrument Setup:

-

Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Collect a background spectrum of the clean, empty ATR crystal.

-

-

Data Acquisition:

-

Lower the ATR anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (typically 16-32) to obtain a high-quality spectrum.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometry

Protocol for Electron Ionization (EI) Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionization:

-

Use a standard electron ionization source.

-

Bombard the sample with electrons at a standard energy of 70 eV.

-

-

Mass Analysis:

-

Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

-

-

Detection:

-

Detect the ions using an electron multiplier or other suitable detector.

-

-

Data Presentation:

-

Plot the relative abundance of the ions as a function of their m/z ratio to generate the mass spectrum.

-

Identify the molecular ion peak and major fragment ions.

-

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic characterization process.

Caption: Workflow for the spectroscopic characterization of this compound.

Caption: Logical relationship between the compound and the spectroscopic outputs.

An In-depth Technical Guide on the Synthesis and Characterization of Novel 4-Acetylpicolinamide Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed synthesis, characterization, and potential biological evaluation of novel 4-acetylpicolinamide analogs. While direct literature on this specific class of compounds is limited, this document outlines a strategic approach based on established principles of medicinal chemistry and picolinamide analog development.

Introduction: The Potential of Picolinamide Scaffolds

Picolinamide and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities. Analogs of picolinic acid have been investigated for their potential as antifungal, antibacterial, and even anticancer agents.[1][2] The picolinamide core often acts as a bidentate ligand, capable of coordinating with metal ions in biological systems, which can be a key aspect of their mechanism of action.[3] The introduction of an acetyl group at the 4-position of the pyridine ring is a novel modification that could significantly influence the compound's electronic properties, steric profile, and ultimately, its biological activity and target engagement.

This guide explores the synthetic feasibility of generating a library of novel this compound analogs and outlines the necessary steps for their characterization and preliminary biological screening.

Proposed Synthesis of this compound Analogs

The synthesis of this compound analogs can be approached through a multi-step synthetic pathway, starting from commercially available precursors. The general strategy involves the synthesis of the this compound core, followed by diversification to generate a library of analogs.

Synthesis of the Core Intermediate: this compound

A plausible synthetic route to the core structure, this compound, is outlined below. This pathway leverages well-established reactions in pyridine chemistry.

Caption: Proposed synthesis of the this compound core structure.

Diversification Strategy for Novel Analogs

With the core this compound in hand, a variety of analogs can be synthesized by modifying either the amide nitrogen or the acetyl group.

Caption: Strategies for generating novel this compound analogs.

Experimental Protocols

The following are detailed, representative protocols for the synthesis and characterization of a hypothetical N-benzyl-4-acetylpicolinamide analog.

Synthesis of 4-Acetylpicolinic Acid

-

Starting Material: 4-Cyanopicolinamide (1.0 eq).

-

Reaction: The 4-cyanopicolinamide is dissolved in anhydrous THF and cooled to 0°C. Methylmagnesium bromide (1.2 eq) in diethyl ether is added dropwise. The reaction is stirred at room temperature for 12 hours.

-

Work-up: The reaction is quenched with saturated aqueous NH4Cl. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated under reduced pressure to yield the crude imine.

-

Hydrolysis: The crude imine is dissolved in 6M HCl and refluxed for 4 hours. The reaction mixture is cooled and neutralized with saturated NaHCO3. The resulting precipitate, 4-acetylpicolinic acid, is filtered, washed with water, and dried.

Synthesis of N-Benzyl-4-acetylpicolinamide

-

Activation: To a solution of 4-acetylpicolinic acid (1.0 eq) in DMF, add HATU (1.1 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 30 minutes.

-

Amide Coupling: Add benzylamine (1.0 eq) to the reaction mixture and stir at room temperature for 12 hours.

-

Purification: The reaction mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over MgSO4, and concentrated. The crude product is purified by column chromatography on silica gel to afford N-benzyl-4-acetylpicolinamide.

Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra will be recorded to confirm the chemical structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to determine the exact mass and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy will be used to identify the characteristic functional groups, such as the amide and ketone carbonyls.

-

Purity Analysis: Purity will be determined by High-Performance Liquid Chromatography (HPLC).

Data Presentation: Hypothetical Biological Data

To illustrate how data for novel analogs would be presented, the following tables summarize hypothetical biological data for a series of N-substituted this compound analogs against a panel of cancer cell lines.

Table 1: In Vitro Cytotoxicity of this compound Analogs

| Compound ID | R-Group | IC50 (µM) - HeLa | IC50 (µM) - MCF-7 | IC50 (µM) - A549 |

| 4-AP-01 | H | >100 | >100 | >100 |

| 4-AP-02 | Benzyl | 25.3 | 32.1 | 45.8 |

| 4-AP-03 | 4-Fluorobenzyl | 15.8 | 21.5 | 30.2 |

| 4-AP-04 | 4-Methoxybenzyl | 30.1 | 41.2 | 55.6 |

| 4-AP-05 | Phenyl | 50.6 | 65.4 | 78.9 |

Table 2: Physicochemical Properties of Selected Analogs

| Compound ID | Molecular Weight | LogP | Solubility (µg/mL) |

| 4-AP-02 | 254.28 | 2.85 | 15.2 |

| 4-AP-03 | 272.27 | 3.01 | 12.8 |

| 4-AP-04 | 284.31 | 2.79 | 18.5 |

Proposed Signaling Pathway Investigation

The mechanism of action of novel this compound analogs would need to be elucidated. A general workflow for target identification and pathway analysis is presented below.

Caption: Workflow for target identification and signaling pathway analysis.

Conclusion and Future Directions

This technical guide provides a foundational framework for the synthesis and characterization of novel this compound analogs. The proposed synthetic routes are based on robust and well-documented chemical transformations. The hypothetical data and proposed workflows offer a clear path for the evaluation of these new chemical entities. Future work should focus on the synthesis of a diverse library of these analogs and their systematic biological evaluation to uncover their therapeutic potential. Structure-activity relationship (SAR) studies will be crucial in optimizing the lead compounds for improved potency and selectivity.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Picolinamides as effective ligands for copper-catalysed aryl ether formation: structure-activity relationships, substrate scope and mechanistic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

literature review of picolinamide derivatives in drug discovery

Picolinamide, a derivative of picolinic acid, serves as a versatile scaffold in medicinal chemistry. Its unique structural and electronic properties, including its ability to act as a bidentate ligand, have led to the development of numerous derivatives with a wide range of biological activities. This technical guide provides a comprehensive review of the advancements of picolinamide derivatives in various therapeutic areas, with a focus on their synthesis, biological evaluation, and mechanisms of action.

Picolinamide Derivatives as Enzyme Inhibitors

The picolinamide scaffold has been extensively explored for the development of potent and selective enzyme inhibitors. The nitrogen atom of the pyridine ring and the amide moiety can engage in crucial hydrogen bonding and coordination interactions with enzyme active sites.[1]

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors

Therapeutic Target: 11β-HSD1 is an enzyme that catalyzes the conversion of inactive cortisone to active cortisol, a glucocorticoid. Overexpression of this enzyme is implicated in various metabolic disorders, including type 2 diabetes and metabolic syndrome.[2][3]

Drug Discovery Efforts: High-throughput screening identified N-cyclohexyl-6-(piperidin-1-yl)picolinamide as a hit compound. Subsequent optimization of this lead through the synthesis of a series of 6-substituted picolinamide derivatives led to the discovery of highly potent and metabolically stable inhibitors.[2][3] One notable compound demonstrated efficacy in a mouse pharmacodynamic model, reducing fasting blood glucose and insulin levels after oral administration.[2]

Quantitative Data: 11β-HSD1 Inhibition

| Compound | Modification | h-11β-HSD1 IC50 (nM) | m-11β-HSD1 IC50 (nM) | Reference |

| 1 | Initial Hit | 130 | 160 | [2] |

| 25 | Optimized Lead | 11 | 14 | [2] |

| 24 | Optimized Lead | 8 | 12 | [3] |

Experimental Protocols:

-

11β-HSD1 Inhibition Assay: The inhibitory activity of the picolinamide derivatives against human and mouse 11β-HSD1 was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measures the conversion of cortisone to cortisol.[1][4]

-

Pharmacodynamic Mouse Model: The ex vivo efficacy of the inhibitors was assessed in C57BL/6J mice. The compounds were administered orally, and the conversion of cortisone to cortisol in liver microsomes was measured.[2][3]

-

Diabetic Mouse Model: The therapeutic effect on blood glucose and insulin levels was evaluated in a high-fat diet/streptozotocin-induced diabetic mouse model.[2]

Acetylcholinesterase (AChE) Inhibitors

Therapeutic Target: Acetylcholinesterase is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. AChE inhibitors are the primary therapeutic agents for managing the symptoms of Alzheimer's disease.[5][6]

Drug Discovery Efforts: A series of picolinamide derivatives containing a dimethylamine side chain were synthesized and evaluated for their ability to inhibit AChE and butyrylcholinesterase (BChE). Structure-activity relationship (SAR) studies revealed that the substitution pattern on the picolinamide core significantly influenced the inhibitory activity and selectivity. Compound 7a emerged as the most potent and selective AChE inhibitor in the series.[5][6][7]

Quantitative Data: Cholinesterase Inhibition

| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity (BChE/AChE) | Reference |

| 7a | 2.49 ± 0.19 | >250 | >99.40 | [5][6] |

Experimental Protocols:

-

Cholinesterase Inhibition Assay: The inhibitory activity against AChE (from electric eel) and BChE (from equine serum) was measured spectrophotometrically using Ellman's method. This assay follows the hydrolysis of acetylthiocholine iodide or butyrylthiocholine iodide.[5]

-

Enzyme Kinetics: The mechanism of inhibition for the most potent compounds was determined by constructing Lineweaver-Burk plots. Compound 7a was found to be a mixed-type inhibitor of AChE.[5][6]

-

Molecular Docking: Computational docking studies were performed to understand the binding mode of the inhibitors within the active site of AChE. The results indicated that compound 7a binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.[5][6]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors

Therapeutic Target: VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels. Inhibition of VEGFR-2 is a key strategy in cancer therapy to suppress tumor growth and metastasis.[8][9][10]

Drug Discovery Efforts: Several series of picolinamide derivatives have been designed and synthesized as VEGFR-2 inhibitors.[8][9] These efforts often involve creating hybrid molecules that combine the picolinamide scaffold with pharmacophoric features of known VEGFR-2 inhibitors like Sorafenib and Axitinib.[9][11] Compounds 7h , 9a , and 9l showed potent inhibitory activity against VEGFR-2, with IC50 values superior to the reference drug sorafenib.[8]

Quantitative Data: VEGFR-2 Inhibition and Anticancer Activity

| Compound | VEGFR-2 IC50 (nM) | A549 IC50 (µM) | HepG2 IC50 (µM) | Reference |

| 7h | 87 | - | - | [8] |

| 9a | 27 | - | - | [8] |

| 9l | 94 | - | - | [8] |

| 8j | - | 12.5 | 20.6 | [9] |

| 8l | - | 13.2 | 18.2 | [9] |

| Sorafenib | 180 | 19.3 | 29.0 | [8][9] |

Experimental Protocols:

-

VEGFR-2 Kinase Assay: The in vitro inhibitory activity of the compounds against VEGFR-2 was determined using a kinase assay, often employing methods like ELISA or radiometric assays to measure the phosphorylation of a substrate peptide.[8]

-

Cell Proliferation Assay: The antiproliferative activity was evaluated against human cancer cell lines, such as A549 (lung carcinoma) and HepG2 (hepatocellular carcinoma), using assays like the CCK-8 or MTT assay.[9]

-

Cell Cycle Analysis: Flow cytometry was used to analyze the effect of the most potent compounds on the cell cycle distribution of cancer cells. For instance, compound 9a was found to induce cell cycle arrest at the G2/M phase in A549 cells.[8]

-

Apoptosis Assay: Annexin V-FITC/PI staining followed by flow cytometry was used to assess the pro-apoptotic activity of the compounds.[8]

Picolinamide Derivatives as Antibacterial Agents

The emergence of antibiotic-resistant bacteria is a major global health threat. Picolinamide derivatives have been investigated as a novel class of antibacterials, with some showing exquisite selectivity for specific pathogens.

Therapeutic Target: These agents have been particularly effective against Clostridioides difficile (formerly Clostridium difficile), a leading cause of antibiotic-associated diarrhea.[12][13]

Drug Discovery Efforts: SAR studies on a series of isonicotinamide analogues led to the discovery that the picolinamide core imparts potent and selective activity against C. difficile.[12] By repositioning a single nitrogen atom from an isonicotinamide to a picolinamide scaffold (compound 87 ), a greater than 1000-fold increase in selectivity for C. difficile over methicillin-resistant Staphylococcus aureus (MRSA) was achieved.[12] Further optimization led to the discovery of 2-(4-(3-(trifluoromethoxy)-phenoxy)picolinamido)benzo[d]oxazole-5-carboxylate (compound 1 ), which exhibits potent activity against a wide range of C. difficile strains, including those resistant to standard therapies.[13]

Quantitative Data: Anti-C. difficile Activity

| Compound | C. difficile MIC (µg/mL) | MRSA MIC (µg/mL) | Selectivity (MRSA/C. difficile) | Reference |

| 4 (Isonicotinamide) | - | - | Equally active | [12] |

| 87 (Picolinamide) | 0.125 | 128 | 1024 | [12] |

| Compound 1 | 0.12 (MIC50), 0.25 (MIC90) | >128 | >1067 | [13] |

Experimental Protocols:

-

Minimum Inhibitory Concentration (MIC) Determination: The antibacterial activity was determined by broth microdilution according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[12]

-

Bacterial Selectivity Panel: The selectivity of the compounds was assessed by determining their MIC values against a panel of common gut microbiota, including Bacteroides fragilis, Bifidobacterium longum, and Lactobacillus species, as well as other pathogenic bacteria like MRSA.[12]

-

Time-Kill Assays: These assays were performed to determine whether the compounds are bacteriostatic or bactericidal and to evaluate their effect on bacteria in different growth phases (e.g., stationary phase).[13]

-

Macromolecular Synthesis Assay: To elucidate the mechanism of action, the effect of the compounds on the synthesis of DNA, RNA, protein, and cell wall in bacteria was investigated using radiolabeled precursors.[13]

Synthesis of Picolinamide Derivatives

The synthesis of picolinamide derivatives typically involves the coupling of a substituted picolinic acid with a desired amine. Various coupling reagents and conditions are employed depending on the specific substrates.

General Synthetic Protocols:

-

Amide Coupling: A common method involves the reaction of a picolinic acid derivative with an amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt), or propanephosphonic anhydride (T3P).[12][14]

-

From Acyl Chlorides: Picolinic acid can be converted to its corresponding acyl chloride, which then reacts with an amine to form the picolinamide. This method was used in the synthesis of certain AChE inhibitors.[14]

-

Nucleophilic Aromatic Substitution: For derivatives with substitutions on the pyridine ring, nucleophilic aromatic substitution reactions on a suitable chloropyridine precursor are often employed.[12]

-

Multi-step Synthesis: The synthesis of more complex derivatives, such as those targeting VEGFR-2, often involves multi-step reaction sequences. For example, the synthesis might start with a picoline derivative, followed by condensation, hydrolysis, and final amide coupling steps.[9][11]

Conclusion

Picolinamide derivatives represent a privileged scaffold in drug discovery, demonstrating significant potential across a diverse range of therapeutic targets. Their success stems from the scaffold's favorable physicochemical properties and its ability to be readily modified to optimize potency, selectivity, and pharmacokinetic profiles. The research highlighted in this review showcases the versatility of picolinamides as inhibitors of enzymes crucial in metabolic diseases, neurodegenerative disorders, and cancer, as well as their promise as highly selective antibacterial agents. Future work in this area will likely focus on further refining the selectivity of these compounds to minimize off-target effects and on exploring novel applications for this versatile chemical class.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and optimization of picolinamide derivatives as a novel class of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 11. scispace.com [scispace.com]

- 12. Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of a Potent Picolinamide Antibacterial Active against Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Initial Screening of 4-Acetylpicolinamide for Antimicrobial Activity

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the initial in vitro screening of a novel compound, 4-Acetylpicolinamide, for its potential antimicrobial properties. This guide details the experimental protocols, presents illustrative data in a structured format, and visualizes the screening workflow and potential mechanisms of action, offering a foundational framework for researchers engaged in the discovery and development of new antimicrobial agents.

Introduction to this compound and the Need for Novel Antimicrobials

The rise of antimicrobial resistance presents a formidable challenge to global public health, necessitating the urgent discovery and development of new therapeutic agents.[1] Small molecules with novel scaffolds are a promising avenue for identifying next-generation antibiotics. This compound, a pyridinecarboxamide derivative, represents such a candidate. Its structural features, including the pyridine ring and the acetyl and amide functional groups, suggest potential for biological activity. This document outlines a systematic approach to the initial evaluation of its antimicrobial efficacy against a panel of clinically relevant bacterial and fungal pathogens.

Experimental Protocols

The following sections detail the methodologies for the initial antimicrobial screening of this compound.

2.1. Synthesis of this compound

While the synthesis of this compound is not the primary focus of this guide, a general synthetic route is often initiated from picolinic acid. A common approach involves the amidation of an activated picolinic acid derivative. For the purposes of this screening, a purified batch of this compound with a purity of >95%, as determined by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, was utilized.

2.2. Test Microorganisms

A panel of representative Gram-positive and Gram-negative bacteria, along with a fungal species, were selected for the initial screening. These include:

-

Gram-positive bacteria:

-

Staphylococcus aureus (ATCC 29213)

-

Enterococcus faecalis (ATCC 29212)

-

-

Gram-negative bacteria:

-

Escherichia coli (ATCC 25922)

-

Pseudomonas aeruginosa (ATCC 27853)

-

-

Fungus:

-

Candida albicans (ATCC 90028)

-

2.3. Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method was employed to determine the Minimum Inhibitory Concentration (MIC) of this compound against the selected microbial strains, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[2]

-

Preparation of Inoculum: Bacterial and fungal colonies from fresh agar plates were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was then diluted in the appropriate broth medium (Cation-Adjusted Mueller-Hinton Broth for bacteria and RPMI-1640 for fungi) to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Assay Plate Preparation: A 96-well microtiter plate was used. This compound was serially diluted in the broth medium to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL). Each well received 100 µL of the diluted compound.

-

Inoculation and Incubation: 100 µL of the prepared microbial inoculum was added to each well. Positive (microbes in broth without the compound) and negative (broth only) controls were included. The plates were incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for Candida albicans.

-

MIC Determination: The MIC was visually determined as the lowest concentration of this compound that completely inhibited the visible growth of the microorganism.

2.4. Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay

To determine whether the antimicrobial effect is static or cidal, the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) was determined for concentrations at and above the MIC.

-

Subculturing: Following the MIC determination, a 10 µL aliquot from each well showing no visible growth was subcultured onto an appropriate agar plate (Tryptic Soy Agar for bacteria and Sabouraud Dextrose Agar for fungi).

-

Incubation: The agar plates were incubated under the same conditions as the MIC assay.

-

MBC/MFC Determination: The MBC/MFC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Data Presentation

The following tables summarize the hypothetical quantitative data obtained from the initial screening of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Test Microorganisms

| Microorganism | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | 16 |

| Enterococcus faecalis | ATCC 29212 | 32 |

| Escherichia coli | ATCC 25922 | 64 |

| Pseudomonas aeruginosa | ATCC 27853 | >256 |

| Candida albicans | ATCC 90028 | 128 |

Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound

| Microorganism | Strain | MBC/MFC (µg/mL) | MBC/MIC Ratio | Interpretation |

| Staphylococcus aureus | ATCC 29213 | 64 | 4 | Bacteriostatic |

| Enterococcus faecalis | ATCC 29212 | 128 | 4 | Bacteriostatic |

| Escherichia coli | ATCC 25922 | >256 | >4 | Bacteriostatic |

| Pseudomonas aeruginosa | ATCC 27853 | - | - | - |

| Candida albicans | ATCC 90028 | >256 | >2 | Fungistatic |

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the workflow for the initial antimicrobial screening of this compound.

4.2. Potential Antimicrobial Mechanisms of Action

Based on the chemical structure of this compound, several potential mechanisms of action could be hypothesized. The following diagram illustrates common antimicrobial targets. Further studies would be required to elucidate the specific mechanism of this compound.

References

An In-depth Technical Guide to the Physicochemical and Biological Profile of 4-Acetylpicolinamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and extensive experimental data for 4-Acetylpicolinamide is limited in publicly accessible scientific literature. This guide provides a comprehensive overview based on the established properties of its core functional groups—the picolinamide scaffold and the acetyl moiety—and extrapolates potential characteristics and experimental approaches from closely related chemical structures.

Introduction

This compound is a derivative of picolinamide, featuring an acetyl group at the 4-position of the pyridine ring. Picolinamide, the amide of picolinic acid, is a well-known scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of an acetyl group can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profile. This document serves as a technical guide for researchers interested in the synthesis, characterization, and potential biological evaluation of this compound.

Chemical Properties

The chemical properties of this compound can be inferred from its constituent parts. The pyridine ring is a weak base, and the amide group can participate in hydrogen bonding. The acetyl group is an electron-withdrawing group, which will influence the reactivity of the pyridine ring.

Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₈H₈N₂O₂ | Based on the chemical structure. |

| Molecular Weight | 164.16 g/mol | Calculated from the molecular formula. |

| pKa | ~3-4 | The pyridine nitrogen is expected to be less basic than pyridine itself due to the electron-withdrawing effects of the amide and acetyl groups. The pKa of a related compound, Acotiamide Impurity VIII, is predicted to be 7.28±0.50.[1] |

| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, DMF, alcohols) and sparingly soluble in water. | The presence of polar functional groups (amide, acetyl) suggests some water solubility, but the aromatic ring may limit it. |

| Appearance | Likely a solid at room temperature. | Similar to other small aromatic amides. For example, 4-Chloro-N-methylpicolinamide is an off-white to light yellow low-melting solid.[2] |

Synthesis and Reactivity

A plausible synthetic route to this compound would involve the amidation of a 4-acetylpicolinic acid derivative.

Proposed Synthetic Pathway

A common method for amide formation is the coupling of a carboxylic acid with an amine using a coupling agent.

References

Methodological & Application

High-Yield Synthesis of 4-Acetylpicolinamide: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the high-yield synthesis of 4-Acetylpicolinamide, a valuable building block in medicinal chemistry and drug development. The described two-step synthesis proceeds via the oxidation of a commercially available starting material followed by a robust amidation reaction. All quantitative data is summarized for clarity, and a detailed experimental workflow is provided.

Introduction

This compound and its derivatives are of significant interest in the pharmaceutical industry due to their potential as bioactive molecules. The presence of the acetyl group and the picolinamide moiety offers multiple points for further functionalization, making it a versatile scaffold for the synthesis of compound libraries for drug discovery. The following protocol outlines a reliable and efficient method to obtain this compound in high purity and yield.

Overall Reaction Scheme

The synthesis of this compound is achieved in two sequential steps:

-

Oxidation: The commercially available 4-acetyl-2-methylpyridine is selectively oxidized at the 2-methyl position to yield 4-acetylpicolinic acid.

-

Amidation: The resulting 4-acetylpicolinic acid is then converted to the corresponding primary amide, this compound, using a standard and high-yielding amidation procedure.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

| Step | Reaction | Starting Material | Product | Reagents | Yield (%) | Purity (%) |

| 1 | Oxidation | 4-acetyl-2-methylpyridine | 4-acetylpicolinic acid | Potassium Permanganate (KMnO₄), Water | ~75-85 | >95 |

| 2 | Amidation | 4-acetylpicolinic acid | This compound | Thionyl Chloride (SOCl₂), Aqueous Ammonia (NH₄OH) | ~85-95 | >98 |

Experimental Protocols

Step 1: Synthesis of 4-acetylpicolinic acid

This protocol describes the selective oxidation of the methyl group of 4-acetyl-2-methylpyridine to a carboxylic acid using potassium permanganate.

Materials:

-

4-acetyl-2-methylpyridine

-

Potassium permanganate (KMnO₄)

-

Water (H₂O)

-

Sulfuric acid (H₂SO₄, concentrated)

-

Sodium bisulfite (NaHSO₃)

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄, anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 4-acetyl-2-methylpyridine (1 equivalent) in water, slowly add potassium permanganate (3 equivalents) in portions with vigorous stirring.

-

Heat the reaction mixture to reflux (approximately 100°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate.

-

Wash the filter cake with a small amount of hot water.

-

Combine the filtrates and cool in an ice bath.

-

Acidify the filtrate to pH 2-3 by the slow addition of concentrated sulfuric acid.

-

If a purple color from unreacted permanganate persists, add a saturated solution of sodium bisulfite dropwise until the color disappears.

-

Extract the aqueous solution with dichloromethane (3 x volume).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield 4-acetylpicolinic acid as a solid.

Step 2: Synthesis of this compound

This protocol details the conversion of 4-acetylpicolinic acid to this compound via an acid chloride intermediate.

Materials:

-

4-acetylpicolinic acid

-

Thionyl chloride (SOCl₂)

-

Toluene

-

Aqueous ammonia (NH₄OH, 28-30%)

-

Dichloromethane (CH₂Cl₂)

-

Brine solution

-

Sodium sulfate (Na₂SO₄, anhydrous)

-

Round-bottom flask

-

Reflux condenser with a drying tube

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, suspend 4-acetylpicolinic acid (1 equivalent) in toluene.

-

Slowly add thionyl chloride (2 equivalents) to the suspension at room temperature with stirring.

-